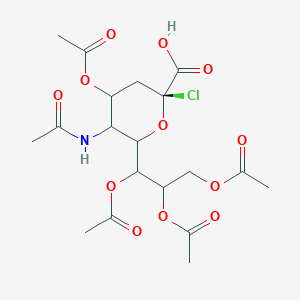![molecular formula C24H15N5O B14604388 N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide CAS No. 60701-88-4](/img/structure/B14604388.png)
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, nitrile groups, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide typically involves a multi-step process. One common method starts with the preparation of 4-(tricyanoethenyl)aniline, which is then reacted with 3-aminobenzamide under specific conditions to form the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For instance, its interaction with DNA topoisomerases can inhibit DNA replication, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzamide: Lacks the tricyanoethenyl group, resulting in different electronic properties.
4-(Tricyanoethenyl)aniline: Contains the tricyanoethenyl group but lacks the benzamide moiety.
Benzamide: The simplest amide derivative of benzoic acid, lacking the additional aromatic and nitrile groups.
Uniqueness
N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide is unique due to its combination of multiple functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or unique electronic characteristics.
Properties
CAS No. |
60701-88-4 |
|---|---|
Molecular Formula |
C24H15N5O |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[3-[4-(1,2,2-tricyanoethenyl)anilino]phenyl]benzamide |
InChI |
InChI=1S/C24H15N5O/c25-14-19(15-26)23(16-27)17-9-11-20(12-10-17)28-21-7-4-8-22(13-21)29-24(30)18-5-2-1-3-6-18/h1-13,28H,(H,29,30) |
InChI Key |
XZPCLIRRCRYIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=CC=C(C=C3)C(=C(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)

![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)




